molecular formula C18H14N4O3S B3728787 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone

Cat. No. B3728787
M. Wt: 366.4 g/mol
InChI Key: FOWITZFVPGQTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a variety of different research areas.

Mechanism of Action

The mechanism of action of 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been shown to have a variety of different biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone in lab experiments is its high degree of selectivity. This compound has been shown to target specific enzymes and signaling pathways, which makes it a useful tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone. One area of interest is the development of new synthetic methods for producing this compound, which could make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, there is a need for more research into the safety and toxicity of this compound, particularly in animal models.

Scientific Research Applications

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of different biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-17-13-8-4-5-9-14(13)19-15(20-17)11-26-18-22-21-16(25-18)10-24-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWITZFVPGQTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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